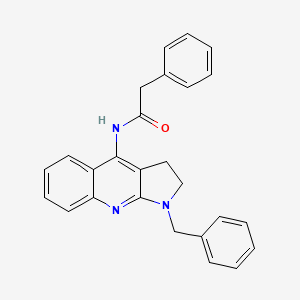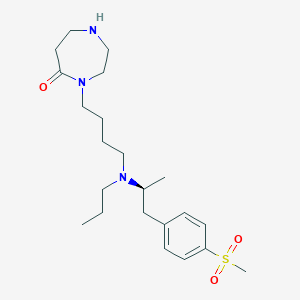
Unii-TM17E18tor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSD-506 is a muscarinic M2/M3 receptor antagonist that has been investigated for its potential use in treating overactive bladder, urinary incontinence, and benign prostatic hyperplasia . The compound was initially discovered by Roche and later licensed to Plethora Solutions for further development .
Vorbereitungsmethoden
The synthesis of PSD-506 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, and its production requires advanced synthesis technology and capabilities .
Analyse Chemischer Reaktionen
PSD-506 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: PSD-506 can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PSD-506 has been primarily investigated for its potential therapeutic applications in treating overactive bladder, urinary incontinence, and benign prostatic hyperplasia . The compound’s ability to antagonize muscarinic M2/M3 receptors makes it a valuable candidate for these conditions. Additionally, PSD-506 has been studied in various clinical trials to assess its safety and efficacy in treating these urogenital diseases .
Wirkmechanismus
PSD-506 exerts its effects by antagonizing muscarinic M2 and M3 receptors. These receptors are involved in the regulation of bladder contractions and other urogenital functions. By blocking these receptors, PSD-506 helps to reduce bladder overactivity and improve urinary continence . The molecular targets and pathways involved include the inhibition of acetylcholine binding to muscarinic receptors, leading to decreased bladder muscle contractions .
Vergleich Mit ähnlichen Verbindungen
PSD-506 is unique in its dual antagonistic activity on both muscarinic M2 and M3 receptors. Similar compounds include:
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Oxybutynin: A muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A selective muscarinic receptor antagonist used for treating urinary incontinence.
Compared to these compounds, PSD-506’s dual antagonistic activity on both M2 and M3 receptors may offer a broader therapeutic effect .
Eigenschaften
CAS-Nummer |
754177-77-0 |
|---|---|
Molekularformel |
C22H37N3O3S |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
4-[4-[[(2S)-1-(4-methylsulfonylphenyl)propan-2-yl]-propylamino]butyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C22H37N3O3S/c1-4-14-24(15-5-6-16-25-17-13-23-12-11-22(25)26)19(2)18-20-7-9-21(10-8-20)29(3,27)28/h7-10,19,23H,4-6,11-18H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
LKSVNYOHPRHYSG-IBGZPJMESA-N |
Isomerische SMILES |
CCCN(CCCCN1CCNCCC1=O)[C@@H](C)CC2=CC=C(C=C2)S(=O)(=O)C |
SMILES |
CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C |
Kanonische SMILES |
CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSD-506; RO-3202904; PSD506; RO3202904; PSD 506; RO 3202904 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



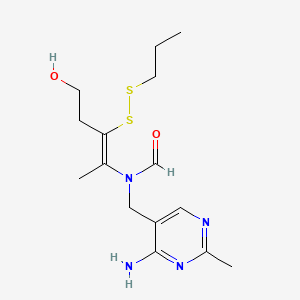
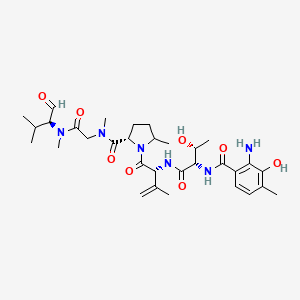
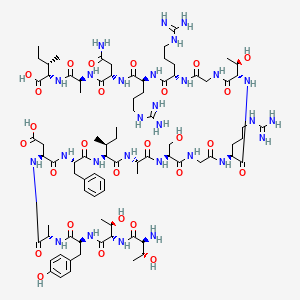
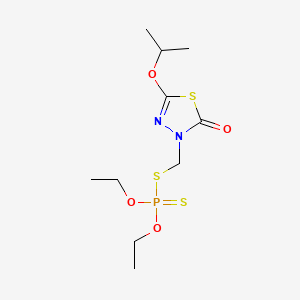

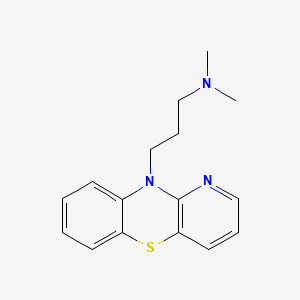

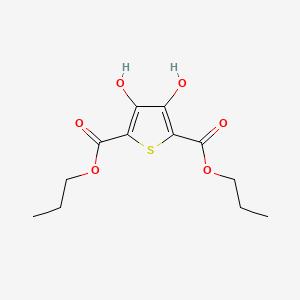


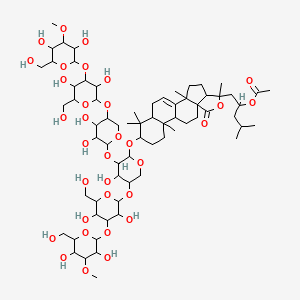
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1679750.png)

